S,S-Propylthiocysteine
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Overview
Description
S,S-Propylthiocysteine: is an organic compound belonging to the class of dialkyldisulfides. It is characterized by the presence of a disulfide group (R-SS-R’) where both R and R’ are alkyl groups. The molecular formula of this compound is C₆H₁₃NOS₂, and it has a molecular weight of approximately 179.304 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Propylthiocysteine typically involves the reaction of cysteine with propylthiol under controlled conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the disulfide bond. The reaction conditions include maintaining a specific pH and temperature to ensure optimal yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S,S-Propylthiocysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the disulfide group and the amino acid backbone .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like dithiothreitol or sodium borohydride can reduce the disulfide bond to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted disulfides. These products have distinct chemical and physical properties that can be utilized in various applications .
Scientific Research Applications
Chemistry: S,S-Propylthiocysteine is used as a building block in the synthesis of more complex organic molecules. Its unique disulfide bond makes it valuable in the study of redox reactions and disulfide exchange processes .
Biology: In biological research, this compound is used to study protein folding and stability. The disulfide bond plays a crucial role in maintaining the tertiary and quaternary structures of proteins .
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its ability to protect cells from oxidative stress and its potential use in treating diseases related to oxidative damage .
Industry: In industrial applications, this compound is used as a precursor in the synthesis of various sulfur-containing compounds. It is also used in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of S,S-Propylthiocysteine involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, influencing their structure and function. The disulfide bond in this compound can be reduced to form thiol groups, which can then participate in further chemical reactions .
Comparison with Similar Compounds
S,S-Dimethylthiocysteine: Similar to S,S-Propylthiocysteine but with methyl groups instead of propyl groups.
S,S-Diethylthiocysteine: Contains ethyl groups instead of propyl groups.
S,S-Butylthiocysteine: Contains butyl groups instead of propyl groups.
Uniqueness: this compound is unique due to its specific alkyl group (propyl) attached to the disulfide bond. This structural feature influences its chemical reactivity and physical properties, making it distinct from other dialkyldisulfides. The propyl group provides a balance between hydrophobicity and steric effects, which can be advantageous in certain chemical and biological applications .
Properties
Molecular Formula |
C6H13NOS2 |
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Molecular Weight |
179.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(propyldisulfanyl)propanal |
InChI |
InChI=1S/C6H13NOS2/c1-2-3-9-10-5-6(7)4-8/h4,6H,2-3,5,7H2,1H3/t6-/m1/s1 |
InChI Key |
JOUZYBMKOXDVCY-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCSSC[C@@H](C=O)N |
Canonical SMILES |
CCCSSCC(C=O)N |
Origin of Product |
United States |
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